Cefoperazone
Vue d'ensemble
Description
La céfopérazone est un antibiotique céphalosporine à large spectre utilisé pour traiter les infections bactériennes à divers endroits, y compris les voies respiratoires, l'abdomen, la peau et les voies génitales féminines . Il s'agit d'un antibiotique céphalosporine de troisième génération, efficace contre les infections à Pseudomonas . La céfopérazone est commercialisée sous le nom de Cefobid et a été brevetée en 1974 et approuvée pour un usage médical en 1981 .
Applications De Recherche Scientifique
Cefoperazone is widely used in scientific research due to its broad-spectrum antimicrobial activity. It is used in the development of rapid RP-HPLC methods for quantitative assessment in different dosage forms . It is also used in studies to determine the minimum inhibitory concentration and minimum bacteriostatic concentration against various bacterial strains . Additionally, this compound is used in systematic reviews to evaluate its efficacy in treating infections caused by multidrug-resistant pathogens .
Mécanisme D'action
Target of Action
Cefoperazone, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
this compound interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death . The downstream effect of this action is the eradication of bacterial infections in the body .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly protein-bound (82%-93%) and has high affinities for bacterial penicillin-binding proteins . It is excreted mainly in the bile . The serum half-life of this compound is approximately 2.0 hours, independent of the route of administration .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial cell wall synthesis . On a cellular level, this results in the lysis and death of the bacterial cells . This leads to the eradication of the bacterial infection in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the efficacy of this compound . This compound can be combined with beta-lactamase inhibitors to increase its antibacterial activity against these organisms . Furthermore, the pH of the environment can influence the stability of this compound .
Analyse Biochimique
Biochemical Properties
Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .
Cellular Effects
This compound’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been reported that this compound can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Pharmacological studies with this compound doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Transport and Distribution
It is known that like all beta-lactam antibiotics, this compound binds to PBPs located inside the bacterial cell wall .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de la céfopérazone sodique implique la réaction de l'acide céfopérazone avec un agent de formation de sel de sodium en présence d'un solvant. Le mélange réactionnel est ensuite induit à cristalliser par l'ajout de cristaux de semence, suivi d'un remplacement de solvant et d'une dissociation pour obtenir le produit final . Une autre méthode consiste à ajouter de l'acétone à l'acide céfopérazone pour obtenir une solution, suivie de l'ajout d'eau purifiée et de bicarbonate de sodium pour induire la cristallisation .
Méthodes de production industrielle : La production industrielle de céfopérazone sodique implique généralement des processus de cristallisation à grande échelle. Le procédé comprend la dissolution de l'acide céfopérazone dans un solvant, l'ajout de bicarbonate de sodium et l'induction de la cristallisation par une température contrôlée et une agitation . Le produit cristallisé est ensuite filtré, séché et emballé pour utilisation.
Analyse Des Réactions Chimiques
Types de réactions : La céfopérazone subit diverses réactions chimiques, notamment une dégradation en conditions alcalines et de chauffage, conduisant à la formation de composés sulfhydrylés . Elle subit également des réactions de dégradation basées sur la spectroscopie de diffusion de résonance .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la céfopérazone comprennent l'hydroxyde de sodium pour la dégradation et les ions cuivre (II) pour la spectroscopie de diffusion de résonance . Les réactions se produisent généralement dans des conditions contrôlées de pH et de température.
Principaux produits formés : Les principaux produits formés à partir de la dégradation de la céfopérazone comprennent les composés sulfhydrylés, qui sont détectés par spectroscopie de diffusion de résonance .
Applications de recherche scientifique
La céfopérazone est largement utilisée dans la recherche scientifique en raison de son activité antimicrobienne à large spectre. Elle est utilisée dans le développement de méthodes rapides de RP-HPLC pour l'évaluation quantitative dans différentes formes galéniques . Elle est également utilisée dans des études pour déterminer la concentration minimale inhibitrice et la concentration minimale bactériostatique contre diverses souches bactériennes . En outre, la céfopérazone est utilisée dans des revues systématiques pour évaluer son efficacité dans le traitement des infections causées par des agents pathogènes multirésistants .
Mécanisme d'action
La céfopérazone exerce son effet bactéricide en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines spécifiques de liaison à la pénicilline situées à l'intérieur de la paroi cellulaire bactérienne, provoquant l'inhibition de la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne . Ce mécanisme est similaire à celui d'autres antibiotiques bêta-lactamines, ce qui rend la céfopérazone efficace contre un large éventail d'infections bactériennes .
Comparaison Avec Des Composés Similaires
La céfopérazone est comparée à d'autres céphalosporines de troisième génération, telles que la ceftriaxone et la céftazidime. Elle a un large spectre d'activité contre les organismes Gram-positifs et Gram-négatifs, y compris les Enterobacterales, Pseudomonas aeruginosa et les espèces d'Acinetobacter . La céfopérazone-sulbactam, une association avec le sulbactam, est particulièrement efficace contre les organismes producteurs de bêta-lactamases . La longue demi-vie d'élimination de la céfopérazone permet une administration deux fois par jour, ce qui en fait une option pratique pour le traitement des infections .
Liste de composés similaires :- Ceftriaxone
- Ceftazidime
- Céfotaxime
- Cefépime
L'association unique de la céfopérazone avec le sulbactam améliore son efficacité contre les souches bactériennes résistantes, ce qui la distingue des autres céphalosporines .
Propriétés
Key on ui mechanism of action |
Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |
---|---|
Numéro CAS |
62893-19-0 |
Formule moléculaire |
C25H27N9O8S2 |
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |
Clé InChI |
GCFBRXLSHGKWDP-WTKTZPJXSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES isomérique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES canonique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Apparence |
Solid powder |
melting_point |
167 - 171 °C |
Key on ui other cas no. |
62893-19-0 62893-20-3 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
62893-20-3 (hydrochloride salt) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
2.86e-01 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []
A: this compound has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []
A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify this compound. [, , ]
ANone: This aspect is not relevant to this compound as it is an antibiotic and does not possess catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of this compound.
A: The stability of this compound can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []
ANone: The provided research papers primarily focus on the clinical and microbiological aspects of this compound and do not provide information on specific SHE regulations.
A: this compound is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]
A: While this compound is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []
A: this compound demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]
A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for this compound, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]
A: The primary mechanism of resistance to this compound is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]
ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.
ANone: The research papers do not provide information on specific drug delivery and targeting strategies for this compound.
ANone: This research area is not covered in the provided scientific papers.
A: Several analytical methods are used to determine this compound concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []
ANone: This topic is not addressed in the provided research papers.
A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for this compound. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]
ANone: This research area is not discussed in the provided scientific papers.
ANone: The provided research papers do not discuss interactions between this compound and drug transporters.
ANone: This aspect is not covered in the provided research papers.
ANone: Specific information on the biocompatibility and biodegradability of this compound is not included in the provided scientific research.
A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]
ANone: This topic is not addressed in the research papers provided.
ANone: The provided research papers do not delve into the historical context or milestones associated with this compound development.
A: The research highlights the interdisciplinary nature of this compound research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing this compound use, mitigating resistance, and improving patient outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.